molecular formula C23H28N4O5S3 B2857530 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 865180-38-7

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide

Cat. No.: B2857530
CAS No.: 865180-38-7
M. Wt: 536.68
InChI Key: DFLKUOVHYMVKPC-BZZOAKBMSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H28N4O5S3 and its molecular weight is 536.68. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, and biological activity, supported by relevant data and research findings.

Structural Characteristics

The compound's molecular formula is C18H22N4O3S2C_{18}H_{22}N_4O_3S_2, with a molecular weight of approximately 418.52 g/mol. Its structure features:

  • Thiazole ring : Known for its role in various pharmacological applications.
  • Allyl group : Enhances reactivity and potential interactions with biological targets.
  • Sulfonamide moieties : Associated with antibacterial and anticancer properties.

The presence of these structural elements suggests a multifaceted mechanism of action, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thiazole core : Starting from readily available precursors.
  • Introduction of allyl and sulfonamide groups : Utilizing condensation reactions under controlled conditions.
  • Final assembly : Creating the ylidene linkage with the benzamide moiety.

Optimizing reaction conditions, such as temperature and solvent choice, is critical for maximizing yield and purity.

Antimicrobial Properties

Compounds containing sulfonamide groups are well-documented for their antimicrobial effects. The mechanism often involves inhibition of bacterial folic acid synthesis, which is essential for DNA replication and cell division. Preliminary studies on related compounds have shown significant activity against various bacterial strains, suggesting that this compound may exhibit similar properties.

Anticancer Activity

Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including:

  • Caspase activation : Leading to programmed cell death.
  • Disruption of mitochondrial function : Affecting energy metabolism in cancer cells.

In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines, highlighting the potential of this compound in oncological applications.

Data Table: Biological Activities

Activity Type Mechanism Related Compounds
AntimicrobialInhibition of folic acid synthesisSulfamethoxazole
AnticancerInduction of apoptosis via caspasesThiazolidinediones
AntifungalDisruption of cell wall synthesisBenzothiazole derivatives

Case Studies

  • Antimicrobial Efficacy : A study evaluating a similar thiazole derivative showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 16 µg/mL, indicating promising antibacterial activity.
  • Anticancer Potential : In a preliminary assay using human breast cancer cells (MCF-7), a related compound demonstrated a 50% inhibition concentration (IC50) value of 12 µM, suggesting significant anticancer properties.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S3/c1-4-7-15-26(6-3)35(31,32)18-10-8-17(9-11-18)22(28)25-23-27(14-5-2)20-13-12-19(34(24,29)30)16-21(20)33-23/h5,8-13,16H,2,4,6-7,14-15H2,1,3H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLKUOVHYMVKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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